Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-
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Overview
Description
Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]- is a compound that has garnered interest due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The methylthio group can participate in redox reactions, potentially modulating the compound’s activity and interactions .
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-[4-(trifluoromethyl)phenyl]-: Lacks the methylthio group, which may result in different reactivity and applications.
Propanamide, 3-(methylthio)-N-phenyl-: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
Uniqueness
Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both the trifluoromethyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
25617-47-4 |
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Molecular Formula |
C11H12F3NOS |
Molecular Weight |
263.28 g/mol |
IUPAC Name |
3-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H12F3NOS/c1-17-7-6-10(16)15-9-4-2-8(3-5-9)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) |
InChI Key |
SAVXLINKDFESKA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(=O)NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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